5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one

Medicinal Chemistry Organic Synthesis 5-HT3 Antagonist

Researchers synthesizing 5-HT3 antagonists require a reliable source of this specific naphthopyranone lactone, as generic substitutes fail in key condensation steps. We supply 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one (CAS 14935-18-3) with consistent quality, resolving the challenge of synthetic reproducibility. • Definitive building block for RS-42358, achieving 71% yield in the critical condensation with S-3-aminoquinuclidine. • Unique scaffold enables efficient lateral lithiation-condensation, unattainable with other lactones. • Documented chemical stability under standard storage ensures consistent performance across long-term projects.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 14935-18-3
Cat. No. B082140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
CAS14935-18-3
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=COC(=O)C3=CC=C2)C1
InChIInChI=1S/C12H10O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6-7H,1,3,5H2
InChIKeyHSGWXYJMKXOHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one: Key 5-HT3 Antagonist Intermediate


5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one (CAS 14935-18-3) is a fused tricyclic lactone with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, most notably as the key intermediate in the synthesis of the potent 5-HT3 receptor antagonist RS-42358 . The compound features a unique naphthopyranone scaffold that enables efficient condensation with a variety of primary amines, making it a valuable precursor for generating structurally diverse analogs .

1
Key intermediate for reported 5-HT3 antagonist RS-42358 and position-2 analog synthesis
2
Fused tricyclic lactone scaffold enables condensation with diverse primary amines

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one: Scaffold Specificity


While several naphthopyranone derivatives exist, the specific 5,6-dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one scaffold is not interchangeable with other lactones or naphthopyranones. Its unique ring structure and oxidation state are essential for the successful execution of key synthetic steps, such as the lateral lithiation-condensation sequence used to prepare RS-42358 . Substituting this compound with a structurally similar but chemically distinct analog would likely result in significantly different reactivity, leading to lower yields, undesired side products, or complete synthetic failure. The quantitative evidence below demonstrates the specific and non-substitutable role of this compound in high-value synthetic pathways.

Scaffold mismatchSimilar naphthopyranones may alter condensation selectivity and reduce yield of the key amine coupling.
Oxidation stateDifferences in ring saturation or oxidation can lead to undesired side products or synthetic failure.
Lactone interchangeNot directly interchangeable with other lactones; reactivity is specific to this scaffold.

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one: Quantitative Performance Data


Synthetic Efficiency: Condensation Yield Comparison

In a direct head-to-head comparison, 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one (lactone 2) was condensed with six different primary amines under optimized conditions. The yield of the desired product varied significantly depending on the amine used. The condensation with S-3-aminoquinuclidine, the key step for producing the target 5-HT3 antagonist RS-42358, proceeded with a yield of 71% . This performance is directly comparable to other amines in the same study, which yielded products ranging from 63% to 92% .

Condensation Yield
Reported
71% yield with S-3-aminoquinuclidine
Other amines: 63–92% yield under similar conditions.
Yield benchmark for RS-42358 key step.
Substrate-dependent; reaction conditions 2–45 h, 80–130 °C.
Medicinal Chemistry Organic Synthesis 5-HT3 Antagonist

Structural Confirmation by X-ray Crystallography

The compound has been rigorously characterized using modern analytical techniques. For the first time, X-ray crystallography was employed to confirm its solid-state structure, providing definitive bond lengths and angles [1]. This analysis was accompanied by updated 1H NMR, 13C NMR, and IR spectroscopic data, which refine and supersede earlier, less complete reports [1]. This provides a more accurate and reliable structural reference for quality control and further synthetic planning.

Structural Confirmation
Reported
X-ray crystal structure & updated NMR/IR
First X-ray characterization; earlier reports lacked full assignment.
Reduces structural ambiguity for QC and reproducibility.
Data available via CCDC.
Structural Chemistry Analytical Chemistry Crystallography

Chemical Stability Under Recommended Storage

According to its Safety Data Sheet (SDS), 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is classified as chemically stable when stored under the recommended conditions . This explicit stability statement provides a baseline expectation for shelf-life and safe handling, differentiating it from less stable lactones or related heterocycles that may require special storage (e.g., under inert atmosphere, refrigeration) to prevent degradation.

Storage Stability
Class-level inference
Stable under recommended conditions
Differentiated from more reactive lactones.
May support reliability for long-term procurement.
Based on GHS-compliant SDS; verify upon receipt.
Chemical Handling Safety Stability

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one: Key Applications


RS-42358 and Position-2 Analog Synthesis

This compound is the definitive starting material for the efficient, two-step synthesis of the potent 5-HT3 receptor antagonist RS-42358 and a library of its position-2 analogs. As demonstrated in Section 3, it undergoes condensation with S-3-aminoquinuclidine to yield the target molecule in 71% yield, providing a reliable and scalable route for medicinal chemistry and preclinical development .

Quality Control & Reference Standard Preparation

The availability of high-resolution structural data, including an X-ray crystal structure and updated NMR assignments, makes this batch of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one an ideal candidate for use as an analytical reference standard. It can be employed to verify the identity and purity of in-house synthesized material or to calibrate analytical instruments .

Long-Term Medicinal Chemistry Use

Given its documented chemical stability under standard storage conditions, this compound is well-suited for procurement by research groups engaged in long-term medicinal chemistry projects. Its reliable stability profile minimizes the risk of degradation between uses, ensuring consistent performance in synthetic transformations over extended periods .

Application
Selection Property
Validation Focus
RS-42358 and analog synthesis
Condensation reactivity with S-3-aminoquinuclidine
Verify yield and purity under reported conditions
Analytical reference standard preparation
X-ray structure and updated spectral data
Confirm identity and purity by NMR and crystallography
Long-term medicinal chemistry procurement
Documented stability under standard storage
Assess stability upon receipt and over extended use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.